molecular formula C40H76O8S4Sn B15178990 Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate CAS No. 54235-66-4

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate

Cat. No.: B15178990
CAS No.: 54235-66-4
M. Wt: 932.0 g/mol
InChI Key: UXWFFTJAIUFHHW-UHFFFAOYSA-J
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Description

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. These compounds have diverse applications in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate typically involves the reaction of tin(IV) chloride with 2-(isooctyloxy)-2-oxoethane-1-thiol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

SnCl4+4C8H17OCH2CSHSn(C8H17OCH2CS)4+4HCl\text{SnCl}_4 + 4 \text{C}_8\text{H}_{17}\text{OCH}_2\text{CSH} \rightarrow \text{Sn(C}_8\text{H}_{17}\text{OCH}_2\text{CS)}_4 + 4 \text{HCl} SnCl4​+4C8​H17​OCH2​CSH→Sn(C8​H17​OCH2​CS)4​+4HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin(IV) center to lower oxidation states.

    Substitution: The organic groups attached to the tin atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

    Oxidation: Tin oxides (e.g., SnO2).

    Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Chemistry

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the preparation of other organotin compounds.

Biology and Medicine

In biological research, this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry

Industrially, this compound is used in the production of polymers and as a stabilizer in PVC manufacturing. It also finds applications in the electronics industry as a precursor for tin-based conductive materials.

Mechanism of Action

The mechanism of action of Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate involves its interaction with molecular targets through coordination chemistry. The tin center can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include coordination to sulfur and oxygen atoms, leading to the formation of stable organotin complexes.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: An organotin compound with similar catalytic properties.

    Tributyltin oxide: Used as a biocide and in antifouling paints.

    Dibutyltin dilaurate: Commonly used as a catalyst in the production of polyurethane foams.

Uniqueness

Tin(4+) 2-(isooctyloxy)-2-oxoethane-1-thiolate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and material science applications.

Properties

CAS No.

54235-66-4

Molecular Formula

C40H76O8S4Sn

Molecular Weight

932.0 g/mol

IUPAC Name

2-(6-methylheptoxy)-2-oxoethanethiolate;tin(4+)

InChI

InChI=1S/4C10H20O2S.Sn/c4*1-9(2)6-4-3-5-7-12-10(11)8-13;/h4*9,13H,3-8H2,1-2H3;/q;;;;+4/p-4

InChI Key

UXWFFTJAIUFHHW-UHFFFAOYSA-J

Canonical SMILES

CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].CC(C)CCCCCOC(=O)C[S-].[Sn+4]

Origin of Product

United States

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